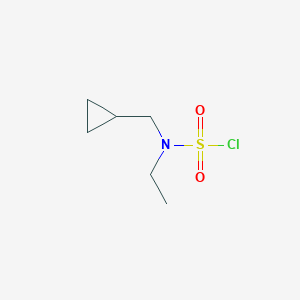
(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Properties
Compounds related to "(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride" have been studied for their interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. For instance, one study on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines demonstrated their affinity for D4 dopamine receptors and their potential as D4 agonists, which induced penile erection in vivo in rats. This effect was inhibited by a D4 selective antagonist, confirming the mechanistic pathway involved in dopaminergic regulation (Enguehard-Gueiffier et al., 2006).
Neuroprotective Effects
Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For example, metformin, a drug related in mechanism to certain piperidine derivatives, showed neuroprotective effects in a mouse model of Parkinson’s disease by preventing dopaminergic neuron death through autophagy and mitochondrial ROS clearance (Lu et al., 2016). This suggests the potential application of similar compounds in neuroprotection.
Neuropsychiatric Applications
Research has also explored the potential of these compounds in treating neuropsychiatric disorders. For example, compounds with a structural relationship to "(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride" have been examined for their antidepressant and anxiolytic-like effects in animal models, indicating their therapeutic potential in mental health disorders (Pytka et al., 2015).
Cognitive Enhancement
In addition, certain piperidine derivatives have been investigated for their cognitive-enhancing properties. T-82, a new quinoline derivative, showed promise in ameliorating memory impairment in rats, suggesting potential applications in cognitive disorders or dementia (Isomae et al., 2003).
Eigenschaften
IUPAC Name |
[(3S)-1-methylpiperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVXFHARJYQQA-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Methylpiperidin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)





![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)





